molecular formula C30H47N3O15 B608818 Mal-amido-PEG8-NHS ester CAS No. 756525-93-6

Mal-amido-PEG8-NHS ester

Cat. No.: B608818
CAS No.: 756525-93-6
M. Wt: 689.71
InChI Key: MTPWCXBUZLEBDD-UHFFFAOYSA-N
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Description

Mal-amido-PEG8-NHS ester is a polyethylene glycol-based linker that contains a maleimide group and an N-hydroxysuccinimide ester group. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable covalent bonds with primary amines and thiol groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile tool in various scientific applications .

Mechanism of Action

Target of Action

The primary targets of Mal-amido-PEG8-NHS are proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets, specifically with their primary amines (-NH2) and thiol groups (-SH) .

Mode of Action

Mal-amido-PEG8-NHS operates through a two-step process. First, the NHS ester group of the compound reacts with the primary amines (-NH2) of the target molecules . This reaction forms a stable amide bond . In the second step, the maleimide group of the compound reacts with a thiol group (-SH) to form a covalent bond . This dual reactivity allows the compound to connect biomolecules with a thiol to those with an amine .

Biochemical Pathways

Mal-amido-PEG8-NHS is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The compound’shydrophilic PEG spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Mal-amido-PEG8-NHS is the formation of a covalent bond between the target biomolecule with a thiol and the molecule with an amine . This enables the connection of two different biomolecules, which can be useful in various research and therapeutic applications .

Action Environment

The action of Mal-amido-PEG8-NHS is influenced by the pH of the environment. The maleimide group reacts readily with free thiol groups at pH 6.5~7.5, while NHS reacts with primary amine groups at pH 710 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment.

Biochemical Analysis

Biochemical Properties

Mal-amido-PEG8-NHS plays a significant role in biochemical reactions. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .

Cellular Effects

The effects of Mal-amido-PEG8-NHS on various types of cells and cellular processes are primarily due to its ability to form covalent bonds with biomolecules. By linking biomolecules together, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Mal-amido-PEG8-NHS involves its interaction with biomolecules. The NHS ester group reacts with primary amines, forming a stable, irreversible amide bond . The maleimide group reacts with a thiol group to form a covalent bond . These binding interactions can lead to changes in gene expression, enzyme inhibition or activation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG8-NHS ester typically involves the reaction of a polyethylene glycol derivative with a maleimide group and an N-hydroxysuccinimide ester. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG8-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mal-amido-PEG8-NHS ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of proteins, peptides, and oligonucleotides for various biological assays.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-amido-PEG8-NHS ester is unique due to its balanced polyethylene glycol spacer length, which provides optimal solubility and reactivity. The presence of both maleimide and N-hydroxysuccinimide ester groups allows for versatile bioconjugation applications, making it a valuable tool in various scientific fields .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47N3O15/c34-25(5-8-32-26(35)1-2-27(32)36)31-7-10-41-12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-11-40-9-6-30(39)48-33-28(37)3-4-29(33)38/h1-2H,3-24H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPWCXBUZLEBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47N3O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756525-93-6
Record name 1-Maleinimido-3-oxo-7,10,13,16,19,22,25,28-octaoxa-4-azahentriacontan-31-oic acid succinimidyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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